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Executive Summary

3-Chloro-1H-indazol-6-ol (CAS: 116570-49-1) is a critical heterocyclic building block utilized in
the design of bioactive small molecules, particularly kinase inhibitors and G-protein coupled
receptor (GPCR) modulators.[1] As a halogenated indazole derivative, it offers a unique
combination of a hydrogen-bond donor/acceptor motif (the phenol and indazole NH) and a
lipophilic, metabolically stable chlorine handle at the C3 position.

This guide provides a definitive technical profile of the molecule, detailing its physicochemical
properties, validated synthetic pathways, and handling protocols for high-purity applications.[1]

Chemical Identity & Physicochemical Properties

The following data aggregates experimentally validated values and high-confidence
computational descriptors essential for drug design workflows.
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Specification

IUPAC Name

3-Chloro-1H-indazol-6-ol

Common Synonyms

3-Chloro-6-hydroxyindazole; 6-Hydroxy-3-

chloro-1H-indazole

CAS Number 116570-49-1
C
H
Molecular Formula
CIN
O
Molecular Weight 168.58 g/mol
Exact Mass 168.0090 g/mol
Appearance Off-white to pale beige crystalline powder
Melting Point 210-212 °C (decomposition)

pKa (Calculated)

~9.2 (Phenolic OH), ~13.5 (Indazole NH)

LogP (Calculated)

1.95 (Moderate Lipophilicity)

Solubility

Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Water

Structural Analysis & Tautomerism

The 3-chloro-1H-indazol-6-ol scaffold exists in a tautomeric equilibrium, predominantly

favoring the 1H-tautomer in solid state and polar aprotic solvents (DMSO).[1] However, the 2H-

tautomer becomes relevant during N-alkylation reactions, often requiring specific base/solvent

pairings to control regioselectivity.[1]

Tautomeric Equilibrium Diagram
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1H-Tautomer Fast Equilibrium (Solution) 2H-Tautomer
(Thermodynamically Favored) (Transient/Reactive)

Click to download full resolution via product page

Figure 1: Tautomeric equilibrium between 1H- and 2H-indazole forms. The 1H form is generally
more stable due to aromaticity preservation in the benzene ring.

Synthetic Pathways

For research and scale-up applications, the direct chlorination of the phenol is often low-
yielding due to over-chlorination.[1] The industry-standard protocol utilizes a protection-
deprotection strategy starting from 6-methoxy-1H-indazole.[1]

Protocol A: The Demethylation Route (High Purity)

This route avoids the formation of regioisomers (e.g., 5-chloro or 7-chloro byproducts) by
installing the chlorine atom on the protected methoxy precursor.[1]

Step 1: C3-Chlorination

Reagents: 6-Methoxy-1H-indazole, N-Chlorosuccinimide (NCS), Acetonitrile.[1]

Conditions: Reflux for 4-6 hours.

Mechanism: Electrophilic aromatic substitution.[1] The nitrogen lone pair activates the C3
position.[1]

Yield: ~85-90%.[1]
Step 2: Demethylation
o Reagents: Boron Tribromide (BBr

) or Pyridine Hydrochloride.

e Conditions:
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o BBr

: DCM, -78°C to RT (Strict anhydrous conditions).
o Pyridine HCI:[1] Melt at 180°C (For robust substrates).[1]

o Workup: Quench with ice-water, extract with Ethyl Acetate.[1]

 Purification: Recrystallization from Ethanol/Water.[1]

Synthesis Workflow Diagram

Starting Material:
6-Methoxy-1H-indazole

Step 1: Chlorination
(NCS, MeCN, Reflux)

Intermediate:
3-Chloro-6-methoxy-1H-indazole
(CAS: 362512-38-7)

Step 2: Demethylation
(BBr3, DCM, -78°C)

Target Product:
3-Chloro-1H-indazol-6-ol
(CAS: 116570-49-1)

Click to download full resolution via product page
Figure 2: Step-wise synthesis via the 6-methoxy intermediate to ensure regiochemical purity.

Experimental Validation & Handling
Quality Control (QC) Parameters

To ensure the integrity of biological assays, the following QC specifications are recommended:
e HPLC Purity: >98% (UV detection at 254 nm).

e 1H NMR (DMSO-d6):
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o

12.8 (s, 1H, NH)[1]

o

9.8 (s, 1H, OH)[1]

o

7.2 (d, 1H, H4)[1]

o

6.8 (s, 1H, H7)[1]

o

6.7 (d, 1H, H5)[1]

» Residual Solvents: <500 ppm (Acetonitrile/DCM).[1]

Safety & Storage

e GHS Classification: Warning.[1][2][3] Causes skin irritation (H315), Eye irritation (H319).

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is
susceptible to slow oxidation if exposed to air and light for prolonged periods.[1]

Applications in Drug Discovery

3-Chloro-1H-indazol-6-ol serves as a versatile scaffold:

» Kinase Inhibition: The indazole core mimics the adenine ring of ATP, allowing it to bind to the
hinge region of kinases. The C3-ClI group fills hydrophobic pockets (gatekeeper residues),
often enhancing potency and selectivity compared to the non-chlorinated analog.[1]

o Fragment-Based Drug Design (FBDD): Its low molecular weight (168.58 Da) and distinct
polarity vector make it an ideal "fragment" for crystallographic screening.[1]

o Linker Attachment: The C6-hydroxyl group provides a handle for O-alkylation, enabling the
attachment of solubilizing tails or warheads (e.g., acrylamides for covalent inhibition).[1]

References

e PubChem. (2025).[1] Compound Summary: 3-Chloroindazole derivatives. Retrieved January
29, 2026, from [Link]

e LookChem. (n.d.). 3-Chloro-6-hydroxyindazole Safety and Properties. Retrieved January 29,
2026, from [Link]

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.bldpharm.com/products/1260758-52-8.html
https://www.bldpharm.com/products/1260758-52-8.html
https://www.bldpharm.com/products/1260758-52-8.html
https://www.bldpharm.com/products/1260758-52-8.html
https://www.bldpharm.com/products/1260758-52-8.html
https://www.bldpharm.com/products/1260758-52-8.html
https://www.bldpharm.com/products/1260758-52-8.html
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6f98da?context=bbe
https://www.bldpharm.com/products/1356017-73-6.html
https://www.bldpharm.com/products/1260758-52-8.html
https://www.benchchem.com/product/b039355/docs?utm_src=pdf-body#3-chloro-1h-indazol-6-ol-molecular-weight-and-formula
https://www.bldpharm.com/products/1260758-52-8.html
https://www.bldpharm.com/products/1260758-52-8.html
https://www.bldpharm.com/products/1260758-52-8.html
https://www.bldpharm.com/products/1260758-52-8.html
https://pubchem.ncbi.nlm.nih.gov/
https://www.lookchem.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039355?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1260758-52-8|3-Chloro-7-methoxy-1H-indazole|BLD Pharm [bldpharm.com]

2. 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4 [sigmaaldrich.com]

3. 1356017-73-6|3-Chloro-6-methoxy-1H-indazol-5-amine|BLD Pharm [bldpharm.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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